molecular formula C20H23NO B8248563 3-(Dibenzylamino)cyclohexanone

3-(Dibenzylamino)cyclohexanone

Cat. No.: B8248563
M. Wt: 293.4 g/mol
InChI Key: RKVXAQBTCYQPKE-UHFFFAOYSA-N
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Description

3-(Dibenzylamino)cyclohexanone: is an organic compound with the molecular formula C20H23NO It is characterized by a cyclohexanone ring substituted with a dibenzylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dibenzylamino)cyclohexanone typically involves the reaction of cyclohexanone with dibenzylamine. One common method is the condensation reaction, where cyclohexanone is reacted with dibenzylamine in the presence of a suitable catalyst under controlled conditions. The reaction can be carried out in a solvent such as ethanol or methanol, and the mixture is typically heated to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The choice of catalyst, solvent, and reaction temperature are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-(Dibenzylamino)cyclohexanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The dibenzylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines or halides can be used in substitution reactions.

Major Products:

    Oxidation: Products may include cyclohexanone derivatives or carboxylic acids.

    Reduction: The major product is typically the corresponding alcohol.

    Substitution: Substituted cyclohexanone derivatives are formed.

Scientific Research Applications

Chemistry: 3-(Dibenzylamino)cyclohexanone is used as an intermediate in organic synthesis. It can be employed in the preparation of more complex molecules and serves as a building block for various chemical reactions.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may be investigated for its activity as an enzyme inhibitor or receptor modulator.

Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Dibenzylamino)cyclohexanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The dibenzylamino group can enhance the compound’s binding affinity to these targets, influencing various biochemical pathways.

Comparison with Similar Compounds

  • Dibenzylamino-1-methylcyclohexanol
  • Dibenzylamino-1-trifluoromethylcyclohexanol
  • Cyclohexanone derivatives

Uniqueness: 3-(Dibenzylamino)cyclohexanone is unique due to the presence of the dibenzylamino group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity and interaction with biological targets, making it valuable for specific applications in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

3-(dibenzylamino)cyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO/c22-20-13-7-12-19(14-20)21(15-17-8-3-1-4-9-17)16-18-10-5-2-6-11-18/h1-6,8-11,19H,7,12-16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKVXAQBTCYQPKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(=O)C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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